1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride
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Overview
Description
1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dimethylmethanamine group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride typically involves the bromination of aniline derivatives followed by methylation. One common method includes:
Bromination: Aniline is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.
Methylation: The brominated aniline is then subjected to methylation using formaldehyde and formic acid to introduce the dimethylmethanamine group.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by another group, while in oxidation or reduction, the functional groups are modified.
Scientific Research Applications
1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-N,N-dimethylmethanamine hydrochloride
- 1-(2-Fluorophenyl)-N,N-dimethylmethanamine hydrochloride
- 1-(2-Iodophenyl)-N,N-dimethylmethanamine hydrochloride
Uniqueness: 1-(2-Bromophenyl)-N,N-dimethylmethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C9H13BrClN |
---|---|
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7H2,1-2H3;1H |
InChI Key |
NYAUHQKJXVRVKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1Br.Cl |
Origin of Product |
United States |
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